molecular formula C21H19N3O4S B2881480 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251577-99-7

4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2881480
CAS No.: 1251577-99-7
M. Wt: 409.46
InChI Key: ZXBPLZRSSTUKFT-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and thiadiazine precursors. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyridothiadiazines have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, compounds like 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one
  • 4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature may confer distinct chemical and biological properties compared to other pyridothiadiazines.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-8-10-16(11-9-15)14-23-21(25)24(17-5-3-6-18(13-17)28-2)20-19(29(23,26)27)7-4-12-22-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBPLZRSSTUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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